![molecular formula C5H7ClS B14466330 Propane, 2-[(chloroethynyl)thio]- CAS No. 73577-57-8](/img/structure/B14466330.png)
Propane, 2-[(chloroethynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-[(chloroethynyl)thio]- is an organic compound with a unique structure that includes a propane backbone substituted with a chloroethynylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-[(chloroethynyl)thio]- typically involves the reaction of propane derivatives with chloroethynylthio reagents. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to a propane molecule under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propane, 2-[(chloroethynyl)thio]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propane, 2-[(chloroethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to other functional groups.
Substitution: The chloroethynylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propane derivatives .
Scientific Research Applications
Propane, 2-[(chloroethynyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Propane, 2-[(chloroethynyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethynylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Propanethiol:
2-Chloropropane: This compound has a similar structure but with a chlorine atom instead of the chloroethynylthio group.
Thiols and Thioethers: These compounds share the sulfur-containing functional group but differ in their specific substituents and reactivity
Uniqueness
Propane, 2-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
73577-57-8 |
---|---|
Molecular Formula |
C5H7ClS |
Molecular Weight |
134.63 g/mol |
IUPAC Name |
2-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-5(2)7-4-3-6/h5H,1-2H3 |
InChI Key |
DUWCOUUQQWCTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.